2-Chloro-4-ethyl-1-iodobenzene

Description

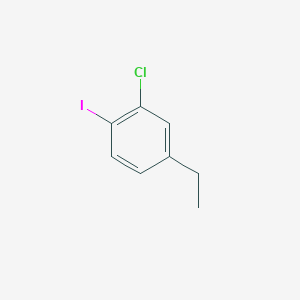

2-Chloro-4-ethyl-1-iodobenzene (C₈H₈ClI) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 2, an ethyl group (C₂H₅) at position 4, and iodine (I) at position 1. This structure combines electron-withdrawing (Cl, I) and electron-donating (ethyl) groups, influencing its reactivity, solubility, and applications in organic synthesis.

Iodine’s polarizability and leaving-group propensity make this compound valuable in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, for constructing biaryl systems .

Properties

Molecular Formula |

C8H8ClI |

|---|---|

Molecular Weight |

266.50 g/mol |

IUPAC Name |

2-chloro-4-ethyl-1-iodobenzene |

InChI |

InChI=1S/C8H8ClI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |

InChI Key |

XQIFSIZHGOIDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-iodobenzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-ethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethyl-1-iodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

2-Chloro-4-ethyl-1-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of novel drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.

Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-iodobenzene in chemical reactions involves the reactivity of its halogen substituents. The iodine atom, being more reactive, often participates in nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-chloro-4-ethyl-1-iodobenzene, we analyze structurally related halogenated benzene derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of Selected Halogenated Benzene Derivatives

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups :

- The ethyl group in this compound donates electrons via inductive effects, slightly activating the benzene ring toward electrophilic substitution compared to purely electron-withdrawing analogs like 2-chloro-4-(chloromethyl)-1-iodobenzene .

- Iodine at position 1 facilitates oxidative addition in metal-catalyzed reactions, whereas bromine (as in 2-bromo-1-chloro-4-iodobenzene) offers slower reactivity in such processes .

Steric and Solubility Considerations :

- Bulky substituents (e.g., cyclopropyl in C₉H₈ClI) reduce solubility in polar solvents but enhance stability in hydrophobic environments, making them suitable for lipid-based drug formulations .

- The chloromethyl group in C₇H₅Cl₂I introduces reactivity for nucleophilic substitution, enabling further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.